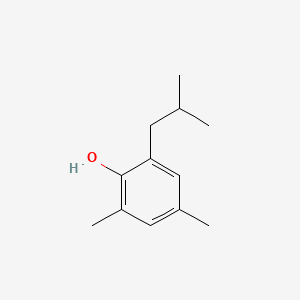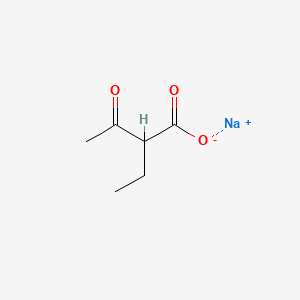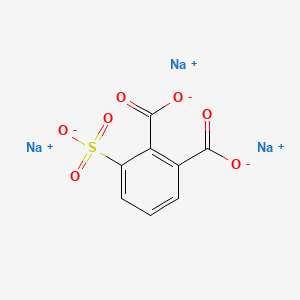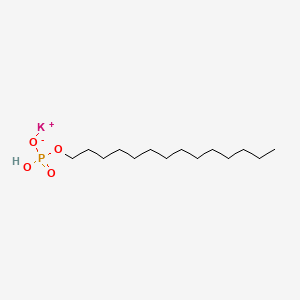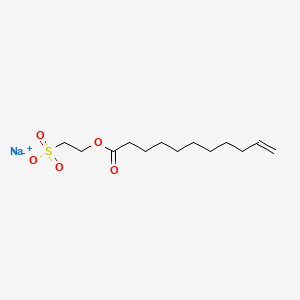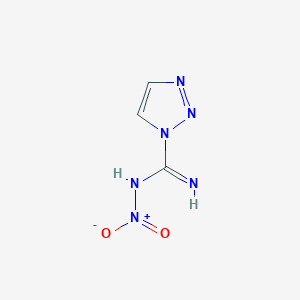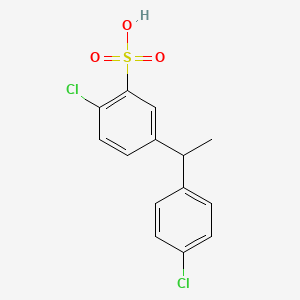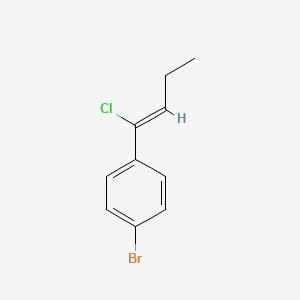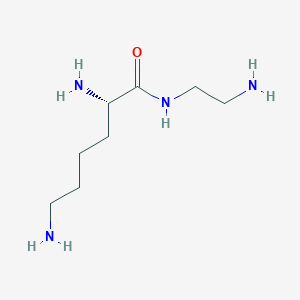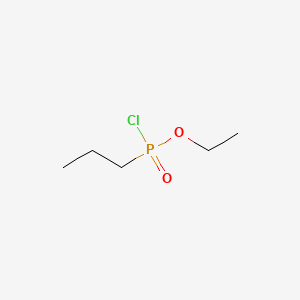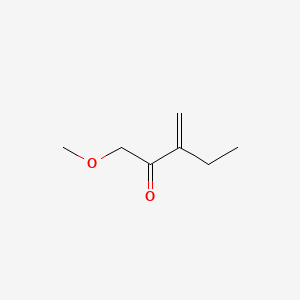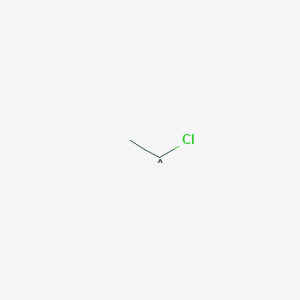
1-Chloroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl, 1-chloro- (also known as 1-chloroethane) is an organic compound with the molecular formula C2H5Cl. It is a colorless, flammable gas with a faintly sweet odor. This compound is a member of the haloalkanes, which are alkanes containing one or more halogen atoms. Ethyl, 1-chloro- is used in various industrial applications, including as a refrigerant, a solvent, and an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl, 1-chloro- can be synthesized through several methods:
Direct Chlorination of Ethane: This method involves the reaction of ethane with chlorine gas in the presence of ultraviolet light or a catalyst. The reaction proceeds via a free radical mechanism, producing ethyl, 1-chloro- as one of the products.
Hydrochlorination of Ethylene: Ethylene reacts with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride to produce ethyl, 1-chloro-.
Reaction of Ethanol with Thionyl Chloride: Ethanol reacts with thionyl chloride to produce ethyl, 1-chloro-, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods
In industrial settings, ethyl, 1-chloro- is primarily produced through the hydrochlorination of ethylene due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor with a catalyst to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Ethyl, 1-chloro- undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Ethyl, 1-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions: Ethyl, 1-chloro- can undergo elimination reactions to form ethylene. This reaction typically occurs in the presence of a strong base such as potassium hydroxide.
Oxidation Reactions: Ethyl, 1-chloro- can be oxidized to form acetaldehyde or acetic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide in alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Nucleophilic Substitution: Ethanol, ethyl cyanide, or ethylamine.
Elimination: Ethylene.
Oxidation: Acetaldehyde or acetic acid.
科学的研究の応用
Ethyl, 1-chloro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent: It is used as a solvent in chemical reactions and extractions due to its ability to dissolve a wide range of organic compounds.
Refrigerant: It is used as a refrigerant in cooling systems and air conditioners.
Biological Studies: It is used in studies involving the effects of haloalkanes on biological systems, including their metabolism and toxicity.
作用機序
The mechanism of action of ethyl, 1-chloro- involves its interaction with nucleophiles and bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. In elimination reactions, the chlorine atom and a hydrogen atom are removed, forming a double bond and producing ethylene. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .
類似化合物との比較
Ethyl, 1-chloro- can be compared with other haloalkanes such as methyl chloride, propyl chloride, and butyl chloride. While all these compounds share similar chemical properties, ethyl, 1-chloro- is unique in its specific applications and reactivity. For example:
Methyl Chloride: Used primarily as a refrigerant and in the production of silicones.
Propyl Chloride: Used as a solvent and in the synthesis of pharmaceuticals.
Butyl Chloride: Used in the production of rubber and as a solvent.
Each of these compounds has distinct physical and chemical properties that make them suitable for specific applications, highlighting the versatility and importance of haloalkanes in various industries.
特性
CAS番号 |
16520-13-1 |
|---|---|
分子式 |
C2H4Cl |
分子量 |
63.50 g/mol |
InChI |
InChI=1S/C2H4Cl/c1-2-3/h2H,1H3 |
InChIキー |
JSICDMRDIHNAKT-UHFFFAOYSA-N |
正規SMILES |
C[CH]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



